1,2-dimethyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine
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Overview
Description
1,2-Dimethyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine is a heterocyclic compound that combines the structural features of benzimidazole and thiophene. Benzimidazole is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . Thiophene derivatives are also recognized for their biological activities and applications in material science . The combination of these two moieties in a single molecule can potentially lead to compounds with unique and enhanced properties.
Preparation Methods
The synthesis of 1,2-dimethyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine typically involves the following steps:
Construction of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Introduction of Thiophene Moiety: The thiophene moiety can be introduced through various synthetic routes, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Final Coupling: The final step involves the coupling of the benzimidazole core with the thiophene moiety under suitable conditions to obtain the target compound.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
1,2-Dimethyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole and thiophene rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It can be explored for its antimicrobial, anticancer, and antiviral properties, similar to other benzimidazole and thiophene derivatives
Medicine: The compound may serve as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine is likely to involve interactions with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and interfere with DNA synthesis, while thiophene derivatives can modulate ion channels and receptors . The specific mechanism of action would depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
1,2-Dimethyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine can be compared with other similar compounds, such as:
1,2-Dimethylbenzimidazole: Lacks the thiophene moiety and may have different biological activities.
Thiophene-2-carboxamide: Lacks the benzimidazole core and may have different chemical properties.
1-Methyl-2-(thiophen-2-ylmethyl)benzimidazole: Similar structure but with different substitution patterns, leading to potentially different activities.
The uniqueness of this compound lies in the combination of the benzimidazole and thiophene moieties, which can result in enhanced or novel properties compared to its individual components.
Properties
CAS No. |
488704-85-4 |
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Molecular Formula |
C14H15N3S |
Molecular Weight |
257.36 g/mol |
IUPAC Name |
1,2-dimethyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine |
InChI |
InChI=1S/C14H15N3S/c1-10-16-13-8-11(5-6-14(13)17(10)2)15-9-12-4-3-7-18-12/h3-8,15H,9H2,1-2H3 |
InChI Key |
FYIIBIPOTHDWIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NCC3=CC=CS3 |
solubility |
31.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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